molecular formula C14H22N2O3 B2362309 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea CAS No. 1797899-10-5

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea

Cat. No.: B2362309
CAS No.: 1797899-10-5
M. Wt: 266.341
InChI Key: CLOUVIOMQMAOSZ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of methoxy groups and a tolyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Scientific Research Applications

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea typically involves the reaction of 2-methoxy-2-(o-tolyl)ethanol with 2-methoxyethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The methoxy and tolyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxy-2-(p-tolyl)ethyl)-3-(2-methoxyethyl)urea
  • 1-(2-Methoxy-2-(m-tolyl)ethyl)-3-(2-methoxyethyl)urea

Comparison: 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(2-methoxyethyl)urea is unique due to the position of the tolyl group (ortho position), which influences its chemical reactivity and biological activity. Similar compounds with tolyl groups in different positions (meta or para) may exhibit different properties and reactivities.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[2-methoxy-2-(2-methylphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-11-6-4-5-7-12(11)13(19-3)10-16-14(17)15-8-9-18-2/h4-7,13H,8-10H2,1-3H3,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUVIOMQMAOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCCOC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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